molecular formula C9H15NO2 B14770907 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde

1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B14770907
M. Wt: 169.22 g/mol
InChI Key: RWVBQQSJPKUNCR-UHFFFAOYSA-N
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Description

1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

    Reduction: 1-Isobutyl-5-hydroxypyrrolidine-3-carbaldehyde.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C9H15NO2/c1-7(2)4-10-5-8(6-11)3-9(10)12/h6-8H,3-5H2,1-2H3

InChI Key

RWVBQQSJPKUNCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C=O

Origin of Product

United States

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